diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C22H26N2O7S and its molecular weight is 462.52. The purity is usually 95%.
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Biological Activity
Diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H18N2O6S
- Molecular Weight : 378.39 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular structure.
The presence of a thieno[2,3-c]pyridine moiety combined with a dimethoxybenzamido group suggests potential interactions with various biological targets.
- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. For instance, derivatives with hydroxyl substitutions on phenyl rings demonstrated enhanced inhibitory effects on mushroom tyrosinase (IC50 values significantly lower than standard inhibitors like kojic acid) .
- Receptor Modulation : Compounds structurally related to this compound have been evaluated as antagonists for serotonin receptors (e.g., 5-HT6), displaying potent inhibition at low micromolar concentrations .
Efficacy in Biological Systems
- In Vitro Studies : Preliminary studies indicate that the compound may exhibit anti-melanogenic properties by inhibiting tyrosinase activity in B16F10 murine melanoma cells. This suggests potential applications in treating hyperpigmentation disorders.
- Cell Viability Assays : Evaluations of cytotoxicity are essential to confirm that observed effects are not due to cell death. Compounds with similar structures have shown minimal cytotoxicity at effective concentrations .
Case Studies
- Anti-Melanogenesis : A study focused on derivatives of dihydroimidazothiazolone revealed that certain structural modifications significantly enhanced tyrosinase inhibition compared to standard agents. The most potent derivative demonstrated an IC50 value of 0.88 μM against mushroom tyrosinase .
- Serotonergic Activity : Another case involved the synthesis of benzoisothiazole derivatives which were tested for their ability to inhibit 5-HT-induced calcium increases in neuronal models. Compounds showed IC50 values ranging from 0.36 μM to 0.44 μM, indicating strong receptor antagonism .
Summary of Biological Activity Data
Compound Name | Target | IC50 Value (μM) | Notes |
---|---|---|---|
Kojic Acid | Tyrosinase | 84.41 | Standard inhibitor |
Compound 1b | Tyrosinase | 0.88 | Most potent derivative |
Compound 9b | 5-HT6 Receptor | 0.36 | Significant antagonist |
Compound 9i | 5-HT6 Receptor | 0.44 | Good selectivity |
Structural Features and Their Impact on Activity
Structural Feature | Impact on Activity |
---|---|
Hydroxyl Substituents | Enhance tyrosinase inhibition |
Dimethoxy Groups | Influence binding affinity |
Thieno[2,3-c]pyridine Moiety | Potential interaction with multiple targets |
Properties
IUPAC Name |
diethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S/c1-5-30-21(26)18-16-7-8-24(22(27)31-6-2)12-17(16)32-20(18)23-19(25)13-9-14(28-3)11-15(10-13)29-4/h9-11H,5-8,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHKZQNKRLYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.